

The Chemistry and Application of 2-Hydroxycyclohexan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxycyclohexan-1-one**

Cat. No.: **B145642**

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An In-depth Exploration of a Versatile α -Hydroxy Ketone for Researchers and Drug Development Professionals

Introduction

2-Hydroxycyclohexan-1-one, also known by its synonym adipoin, is a crucial cyclic α -hydroxy ketone that serves as a versatile building block and intermediate in advanced scientific research and industrial synthesis.^{[1][2][3][4]} Its unique structure, featuring both a hydroxyl and a ketone functional group on a cyclohexane ring, makes it a valuable substrate in a wide array of chemical transformations. This guide provides a comprehensive technical overview of **2-Hydroxycyclohexan-1-one**, covering its chemical properties, synthesis methodologies, analytical characterization, and key applications, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **2-Hydroxycyclohexan-1-one** is fundamental for its effective use in research and synthesis.

| Property | Value | Source |
|-------------------|---|---|
| IUPAC Name | 2-hydroxycyclohexan-1-one | [1] [5] |
| Synonyms | Adipoin, 2-Hydroxycyclohexanone | [2] [3] [4] [5] |
| CAS Number | 533-60-8 | [2] [3] [4] [6] |
| Molecular Formula | C ₆ H ₁₀ O ₂ | [2] [3] [4] [6] |
| Molecular Weight | 114.14 g/mol | [1] [2] |
| Boiling Point | 83-86°C at 13 mmHg | [5] |

Synthesis of 2-Hydroxycyclohexan-1-one

The synthesis of **2-Hydroxycyclohexan-1-one** can be achieved through several strategic pathways, each with its own advantages in terms of yield, scalability, and stereochemical control.

Oxidative Strategies

Oxidative methods offer direct routes to **2-Hydroxycyclohexan-1-one**, typically starting from cyclohexanol or other non-ketonic cyclohexane precursors.[\[1\]](#) These approaches utilize various oxidizing agents, including transition metals and peroxides, to selectively introduce the ketone functionality.[\[1\]](#)

Reduction of 1,2-Cyclohexanedione

A high-yielding and chemoselective method for preparing **2-Hydroxycyclohexan-1-one** is the reduction of 1,2-cyclohexanedione.[\[1\]](#) This transformation requires a reagent that can selectively reduce one of the two ketone groups.

Experimental Protocol: Chemoselective Reduction of 1,2-Cyclohexanedione

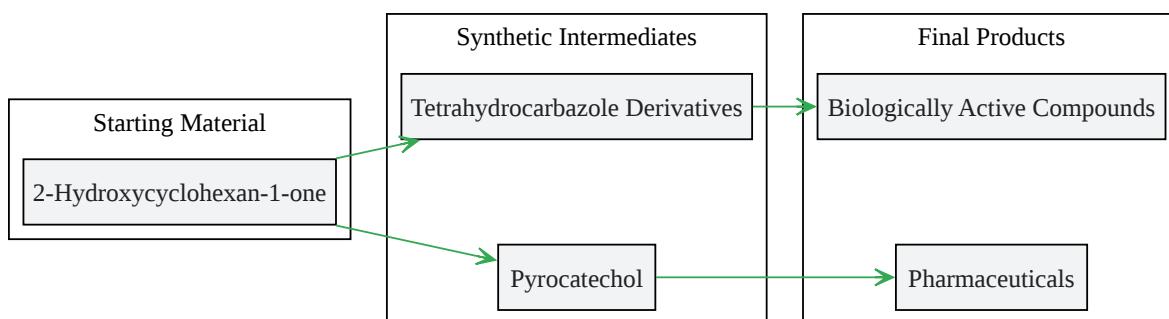
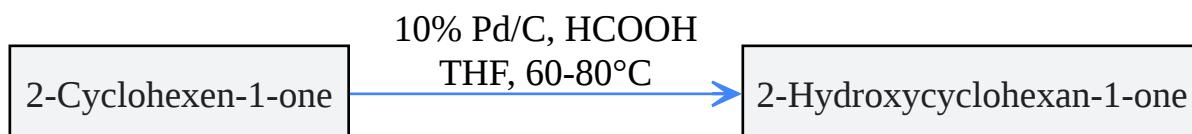
- Catalyst Preparation: In a suitable reaction vessel, suspend a catalytic amount of Raney nickel or platinum oxide (PtO₂) in a solvent such as ethanol or ethyl acetate.
- Reaction Setup: Add 1,2-cyclohexanedione to the catalyst suspension.

- Hydrogenation: Pressurize the vessel with hydrogen gas (3–5 bar) and stir the mixture at room temperature (25–50°C).
- Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, filter the reaction mixture to remove the catalyst.
- Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by distillation or chromatography to obtain **2-Hydroxycyclohexan-1-one**. Yields for this method are typically in the range of 85–95%.^[1]

Catalytic Hydrogenation of 2-Cyclohexen-1-one

The catalytic hydrogenation of the carbon–carbon double bond in 2-cyclohexen-1-one presents another viable synthetic route.^[1] While this can also produce cyclohexanone, specific conditions can favor the formation of **2-Hydroxycyclohexan-1-one**.^[1]

A laboratory-scale method that avoids the need for pressurized hydrogen gas is catalytic transfer hydrogenation.^[1] This technique uses a hydrogen donor, such as formic acid, in the presence of a palladium-on-carbon (Pd/C) catalyst.^[1]



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Sources

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- To cite this document: BenchChem. [The Chemistry and Application of 2-Hydroxycyclohexan-1-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145642#adipoin-synonym-for-2-hydroxycyclohexan-1-one>]

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